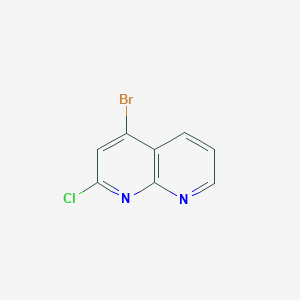
Quinoline, 1,2-dihydro-1-phenylcarbamoyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenylquinoline-1(2H)-carboxamide is a heterocyclic compound that belongs to the quinoline family Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-phenylquinoline-1(2H)-carboxamide typically involves the reaction of quinoline derivatives with phenyl isocyanate. One common method is the Friedländer condensation, which involves the reaction of aniline derivatives with carbonyl compounds under acidic or basic conditions . Another approach is the multicomponent reaction, where anthranilic acid derivatives react with phenyl isocyanate in the presence of a catalyst .
Industrial Production Methods
Industrial production of N-phenylquinoline-1(2H)-carboxamide often employs microwave-assisted synthesis due to its efficiency and high yield. This method involves the use of microwave irradiation to accelerate the reaction between quinoline derivatives and phenyl isocyanate, resulting in shorter reaction times and higher product purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-phenylquinoline-1(2H)-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a functional group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline-1(2H)-carboxylic acid derivatives.
Reduction: N-phenylquinoline-1(2H)-methanamine.
Substitution: N-substituted quinoline derivatives.
Applications De Recherche Scientifique
N-phenylquinoline-1(2H)-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Used in the production of dyes and pigments due to its stable chemical structure.
Mécanisme D'action
The mechanism of action of N-phenylquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline-2(1H)-one: Known for its anticonvulsant properties.
1,2,4-Triazolo[4,3-a]quinoline: Exhibits strong anticonvulsant and anticancer activities.
Uniqueness
N-phenylquinoline-1(2H)-carboxamide stands out due to its broad spectrum of biological activities and its potential as a versatile building block in synthetic chemistry. Its unique structure allows for various chemical modifications, enhancing its applicability in different fields .
Propriétés
Numéro CAS |
30831-91-5 |
|---|---|
Formule moléculaire |
C16H14N2O |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
N-phenyl-2H-quinoline-1-carboxamide |
InChI |
InChI=1S/C16H14N2O/c19-16(17-14-9-2-1-3-10-14)18-12-6-8-13-7-4-5-11-15(13)18/h1-11H,12H2,(H,17,19) |
Clé InChI |
NUTCGOHCGOZXLH-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC2=CC=CC=C2N1C(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


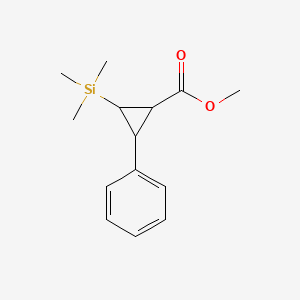
![2-fluoro-N-[1-(1H-indol-3-yl)propan-2-yl]-2-methylpropan-1-amine](/img/structure/B11866520.png)
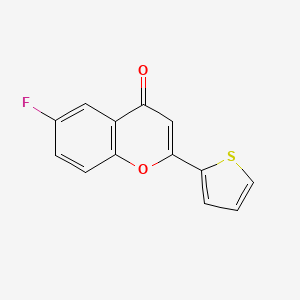
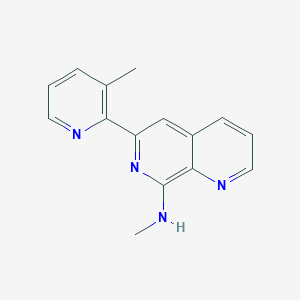
![2-Isopropyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carbonitrile](/img/structure/B11866539.png)

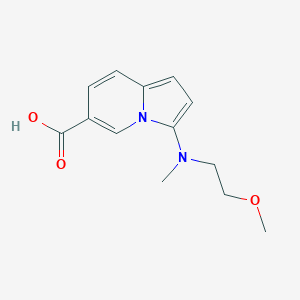
![6-Chloro-6'-methyl-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B11866558.png)


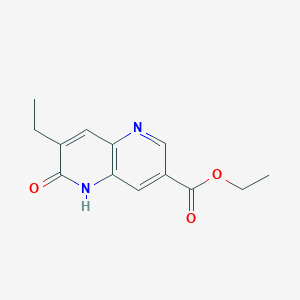
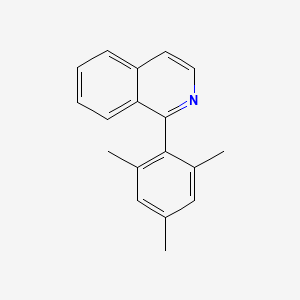
![Acetamide, N-[1,4-dihydro-3-(methylamino)-1,4-dioxo-2-naphthalenyl]-](/img/structure/B11866598.png)
